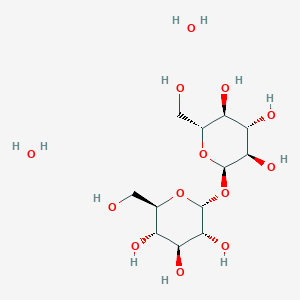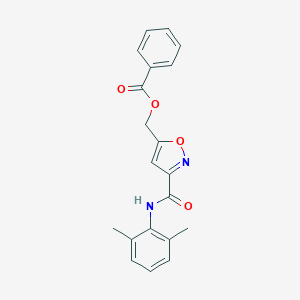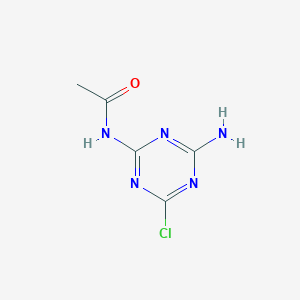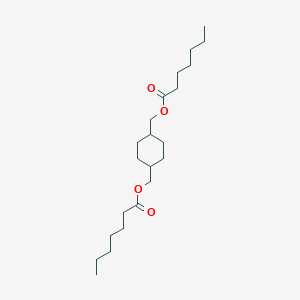
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester, also known as BMH, is a chemical compound that is widely used in various scientific research applications. This compound is a colorless liquid that has a molecular weight of 284.42 g/mol and a boiling point of 230-232°C. BMH is a versatile compound that has been used in several research studies due to its unique properties and characteristics.
Mécanisme D'action
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester works by forming covalent bonds between proteins or other biomolecules. The cross-linking of proteins or biomolecules by Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester helps to stabilize the structure of these molecules and can also alter their function. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can also be used to introduce specific functional groups into proteins or biomolecules, which can be used to study their function or to develop new drug delivery systems.
Effets Biochimiques Et Physiologiques
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been shown to have several biochemical and physiological effects. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been shown to increase the stability of proteins and other biomolecules, which can improve their function. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been shown to alter the activity of enzymes and other proteins, which can be used to study the function of these molecules. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been used to study the effects of protein-protein interactions and to develop new drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in lab experiments is its ability to cross-link proteins and other biomolecules. This property makes Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester a valuable tool for studying the structure and function of these molecules. However, Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can also have some limitations in lab experiments. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be toxic to cells at high concentrations and can also interfere with the activity of some enzymes and other proteins.
Orientations Futures
There are several future directions for the use of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in scientific research. One potential direction is the development of new drug delivery systems using Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be used to introduce specific functional groups into proteins or biomolecules, which can be used to target specific cells or tissues in the body. Another potential direction is the use of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in the development of new biomaterials. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be used to cross-link polymers and other materials to create new materials with unique properties and characteristics. Overall, Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is a versatile compound that has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be achieved by reacting heptanoic acid with 1,4-cyclohexanedimethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified by distillation to obtain pure Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester.
Applications De Recherche Scientifique
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been widely used in scientific research applications due to its unique properties and characteristics. One of the most common applications of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is in the field of protein cross-linking. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is used to cross-link proteins to study protein-protein interactions and protein structure. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been used in the study of DNA-protein interactions and the development of new drug delivery systems.
Propriétés
Numéro CAS |
125537-14-6 |
|---|---|
Nom du produit |
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester |
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
[4-(heptanoyloxymethyl)cyclohexyl]methyl heptanoate |
InChI |
InChI=1S/C22H40O4/c1-3-5-7-9-11-21(23)25-17-19-13-15-20(16-14-19)18-26-22(24)12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
MHUFBTKJDDDEBA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCC |
SMILES canonique |
CCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCC |
Autres numéros CAS |
125537-14-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





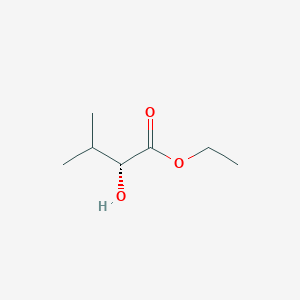
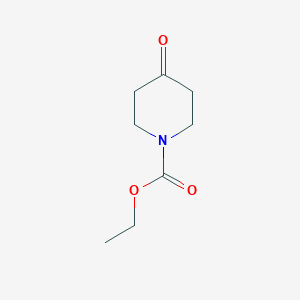
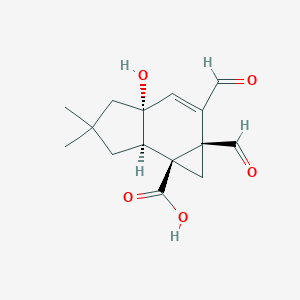
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
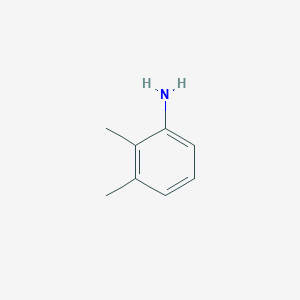
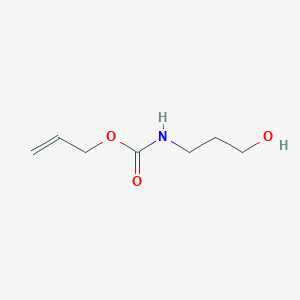
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
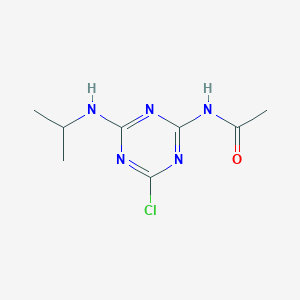
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
